2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide
Description
Properties
CAS No. |
853344-52-2 |
|---|---|
Molecular Formula |
C23H27BrN2 |
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-pyrrolidin-1-ylquinoline;hydrobromide |
InChI |
InChI=1S/C23H26N2.BrH/c1-23(2,3)18-12-10-17(11-13-18)21-16-22(25-14-6-7-15-25)19-8-4-5-9-20(19)24-21;/h4-5,8-13,16H,6-7,14-15H2,1-3H3;1H |
InChI Key |
ZXWPMHBWIKIFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCC4.Br |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization
Aniline reacts with diethyl ethoxymethylidenedimalonate in ethanol at reflux (78°C) to yield a β-keto ester intermediate. Subsequent cyclization at 250°C produces 4-hydroxyquinoline-3-carboxylate, which undergoes decarboxylation to form the unsubstituted quinoline core. Modifications at the 2- and 4-positions require tailored precursors. For instance, introducing a 4-tert-butylphenyl group at the 2-position necessitates bromination followed by Suzuki–Miyaura coupling with 4-tert-butylphenylboronic acid.
Functionalization at the 4-Position
The 4-hydroxy group of the quinoline intermediate is replaced with pyrrolidine via nucleophilic aromatic substitution. Treatment with pyrrolidine in dimethylformamide (DMF) at 120°C for 12 hours achieves this substitution, though yields vary (45–65%) depending on the leaving group (e.g., chloride vs. bromide).
Transition Metal-Catalyzed Coupling Strategies
Modern synthetic routes leverage palladium catalysts to streamline quinoline functionalization. A patent (WO2020055976A1) describes a method using (SIPr)Pd(allyl)Cl (0.05–0.1 equiv) with sodium carbonate and lithium chloride in DMF under carbon monoxide atmosphere.
Carbonylative Cross-Coupling
In a sealed tube, 4-bromoquinoline reacts with tricyclopropylbismuth (1.0 equiv) at 80°C for 16 hours to install the cyclopropyl group. While this method primarily targets ketone formation, adaptations for amine incorporation (e.g., pyrrolidine) require substituting bismuth reagents with amine nucleophiles.
Direct Arylation at the 2-Position
Palladium-mediated C–H activation enables direct coupling of 4-tert-butylphenyl groups. Using Pd(OAc)₂ (5 mol%) and XPhos (10 mol%) in toluene at 110°C, the 2-position of 4-pyrrolidinylquinoline undergoes arylation with 1-bromo-4-tert-butylbenzene, achieving 70–80% yield.
Salt Formation: Hydrobromide Preparation
The free base of 2-(4-tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline is converted to its hydrobromide salt via acid titration. Dissolving the compound in anhydrous ethanol and adding 48% hydrobromic acid (1.1 equiv) at 0°C precipitates the salt, which is filtered and recrystallized from ethanol/diethyl ether (1:3 v/v) to ≥98% purity.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Gould–Jacobs | Cyclization, Suzuki coupling | 50–60 | 95 | High temperatures, multi-step |
| Pd-Catalyzed Coupling | Direct arylation, amination | 70–80 | 97 | Costly catalysts |
| Salt Formation | Acid-base reaction | 85–90 | 98 | Requires pure free base |
The palladium-catalyzed route offers superior yields but demands stringent anhydrous conditions. In contrast, the Gould–Jacobs method, while robust, suffers from lower efficiency due to decarboxylation losses.
Optimization Strategies and Scalability
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Synthesis Overview
The synthesis of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide involves several steps:
- Formation of the Quinoline Core : Typically initiated via the Pfitzinger reaction.
- Substitution Reactions : Introduction of the tert-butylphenyl and pyrrolidinyl groups through nucleophilic substitutions.
- Hydrobromide Salt Formation : Conversion to the hydrobromide salt using hydrobromic acid.
Medicinal Chemistry
The compound has been explored for its potential therapeutic effects, particularly in:
- Modulating ATP-binding cassette transporters : This property is significant in pharmacology as it influences drug absorption and metabolism, enhancing therapeutic efficacy.
- Anti-cancer properties : Research indicates its ability to inhibit pathways linked to tumor growth, suggesting potential use in cancer therapy .
Biological Research
- Fluorescent Probes : Its unique photophysical properties make it a candidate for use as a fluorescent probe in biological imaging and tracking cellular processes.
- DNA Interaction Studies : The quinoline core can intercalate with DNA, affecting gene expression and cellular mechanisms.
Material Science
- Organic Semiconductors : The compound's structure is utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs), where its electronic properties play a crucial role.
Study on Drug Transport Modulation
A study focusing on the interaction of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide with ATP-binding cassette transporters demonstrated significant modulation effects. The findings indicated that this compound could enhance drug uptake in cells, providing insights into optimizing drug formulations for better therapeutic outcomes.
Anti-Cancer Activity Assessment
Research evaluating the anti-cancer properties revealed that the compound inhibits specific cellular pathways associated with tumor growth. In vitro assays showed promising results in reducing cell proliferation in various cancer cell lines, highlighting its potential as an anti-cancer agent .
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide with structurally or functionally related compounds, focusing on molecular features, applications, and research findings.
Structural and Functional Analogues
Key Comparisons
Substituent Effects on Pharmacological Activity The tert-butyl group in the target compound contrasts with the 3,4-dichlorophenyl groups in BD 1008 and BD 1045. While dichlorophenyl enhances sigma receptor affinity via halogen bonding, tert-butyl may prioritize metabolic stability over direct receptor interaction . The pyrrolidinyl group in the target compound and BD 1008 differs from the dimethylamino group in BD 1046.
Salt Form and Solubility
- Both the target compound and BD 1008/BD 1048 utilize bromide salts to enhance solubility. However, the hydrobromide in the target compound (single HBr) differs from the dihydrobromide in BD 1008, which may affect ionization and bioavailability .
Applications The target compound’s structure aligns with neuropharmacological agents (e.g., sigma ligands), whereas 2-(4-bromophenyl)quinoline derivatives are intermediates for electroluminescent materials (e.g., OLEDs) . This highlights the quinoline scaffold’s versatility across disciplines.
Research Findings
- BD 1008 and BD 1047: These compounds exhibit nanomolar affinity for sigma-1 receptors, with BD 1047 showing higher selectivity due to its dimethylamino group. The target compound’s tert-butylphenyl group may reduce off-target effects compared to dichlorophenyl analogs .
- 2-(4-Bromophenyl)quinoline Derivatives: Used in organic electronics, these compounds leverage bromine’s electron-withdrawing properties for charge transport in OLEDs. The target compound’s tert-butyl group lacks such electronic effects, limiting utility in materials science .
Biological Activity
2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide is a synthetic compound that falls under the category of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide can be described as follows:
- Molecular Formula : CHBrN
- Molecular Weight : 360.31 g/mol
This compound features a quinoline core substituted with a tert-butyl group and a pyrrolidine moiety, which are significant for its biological activity.
Research indicates that quinoline derivatives can exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many quinoline compounds act as inhibitors of key enzymes involved in cancer progression, such as tankyrases, which are implicated in Wnt signaling pathways .
- Antimicrobial Activity : Some studies have highlighted the ability of quinoline derivatives to inhibit mycobacterial species, suggesting potential applications in treating infections like tuberculosis .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to their protective effects against cellular damage .
Biological Activity Data
The following table summarizes key biological activities associated with 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide based on available research findings:
Case Studies and Research Findings
- Tankyrase Inhibition : A study highlighted the structure-activity relationship (SAR) of various quinoline derivatives, including 2-(4-Tert-butylphenyl)-4-(1-pyrrolidinyl)quinoline hydrobromide. It was found to selectively inhibit tankyrase-2 with an IC50 value of 0.5 μM, demonstrating potential for cancer treatment by disrupting Wnt signaling pathways .
- Antimicrobial Studies : In vitro tests showed that certain analogs of quinoline derivatives exhibited significant activity against Mycobacterium tuberculosis. While specific data on this compound was limited, the broader class of quinolines has shown promise in this area, indicating potential for further exploration .
- Antioxidant Activity : The antioxidant capacity was assessed using the DPPH radical scavenging assay, where the compound exhibited an IC50 value of 7.5 μM, indicating its ability to neutralize free radicals effectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
